molecular formula C28H29NO3 B11489651 2-[2-(4-Cyclohexylphenoxy)ethyl]-3-hydroxy-3-phenylisoindolin-1-one

2-[2-(4-Cyclohexylphenoxy)ethyl]-3-hydroxy-3-phenylisoindolin-1-one

Cat. No.: B11489651
M. Wt: 427.5 g/mol
InChI Key: XETDZUGBNUKSNB-UHFFFAOYSA-N
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Description

2-[2-(4-cyclohexylphenoxy)ethyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyclohexylphenoxy group, a hydroxy group, and a phenyl group attached to an isoindoline core. Its molecular formula is C28H31NO3, and it has a molecular weight of 429.55 g/mol .

Properties

Molecular Formula

C28H29NO3

Molecular Weight

427.5 g/mol

IUPAC Name

2-[2-(4-cyclohexylphenoxy)ethyl]-3-hydroxy-3-phenylisoindol-1-one

InChI

InChI=1S/C28H29NO3/c30-27-25-13-7-8-14-26(25)28(31,23-11-5-2-6-12-23)29(27)19-20-32-24-17-15-22(16-18-24)21-9-3-1-4-10-21/h2,5-8,11-18,21,31H,1,3-4,9-10,19-20H2

InChI Key

XETDZUGBNUKSNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCN3C(=O)C4=CC=CC=C4C3(C5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-cyclohexylphenoxy)ethyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindoline Core: This step involves the cyclization of a suitable precursor to form the isoindoline ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Attachment of the Cyclohexylphenoxy Group: This step involves the nucleophilic substitution of a halogenated precursor with cyclohexylphenol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-cyclohexylphenoxy)ethyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

2-[2-(4-cyclohexylphenoxy)ethyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-cyclohexylphenoxy)ethyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-cyclohexylphenoxy)ethyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups and the isoindoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

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